CAFFEINE, 8-(p-AMINOBENZYL)-

Experimental hypertension vasodepressor agents xanthine pharmacology

8-(p-Aminobenzyl)caffeine (PABC) is a C8-substituted xanthine derivative belonging to the methylxanthine class, characterized by a para-aminobenzyl moiety at the 8-position of the caffeine (1,3,7-trimethylxanthine) scaffold. Its molecular formula is C15H17N5O2 with a molecular weight of 299.33 g/mol, a calculated LogP of 0.72, one hydrogen bond donor (aromatic NH2), and a topological polar surface area of 84.5 Ų.

Molecular Formula C15H17N5O2
Molecular Weight 299.33 g/mol
CAS No. 5426-89-1
Cat. No. B13760144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAFFEINE, 8-(p-AMINOBENZYL)-
CAS5426-89-1
Molecular FormulaC15H17N5O2
Molecular Weight299.33 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=C(C=C3)N
InChIInChI=1S/C15H17N5O2/c1-18-11(8-9-4-6-10(16)7-5-9)17-13-12(18)14(21)20(3)15(22)19(13)2/h4-7H,8,16H2,1-3H3
InChIKeyOSKJFYYILYDPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(p-Aminobenzyl)caffeine (CAS 5426-89-1): Chemical Identity, Physicochemical Profile & Procurement Baseline


8-(p-Aminobenzyl)caffeine (PABC) is a C8-substituted xanthine derivative belonging to the methylxanthine class, characterized by a para-aminobenzyl moiety at the 8-position of the caffeine (1,3,7-trimethylxanthine) scaffold. Its molecular formula is C15H17N5O2 with a molecular weight of 299.33 g/mol, a calculated LogP of 0.72, one hydrogen bond donor (aromatic NH2), and a topological polar surface area of 84.5 Ų . The compound was first synthesized and pharmacologically characterized in the 1950s as an experimental antihypertensive agent, originally designated PABC [1]. It exists as a free base (water-insoluble) and can be converted to water-soluble acid addition salts—notably the hydrochloride (melting range 232–240 °C)—which enables peroral administration [2]. The compound is catalogued under NSC 14398, CHEMBL1498782, and UNII-TRI71JU8B6 in major chemical registries .

Why 8-(p-Aminobenzyl)caffeine (CAS 5426-89-1) Cannot Be Replaced by Generic Caffeine or 8-Benzyl Analogs in Research Procurement


Procurement decisions for C8-substituted caffeine derivatives cannot rely on class-level assumptions, because subtle modifications at the 8-position yield profoundly divergent pharmacological profiles. The unsubstituted parent analog, 8-benzylcaffeine (CAS 5426-88-0), was originally proposed as a hypotensive agent but pharmacologic tests and clinical studies failed to confirm that hope [1]. Introduction of the para-amino group on the benzyl ring converts this inactive scaffold into a compound (PABC) that elicits a pronounced vasodepressor effect while preserving renal blood flow—a hemodynamic selectivity not observed with the parent 8-benzyl analog [1][2]. Furthermore, the free base form of 8-(p-aminobenzyl)caffeine is water-insoluble; the hydrochloride salt form overcomes this limitation and is essential for peroral dosing in in vivo models [1]. Additionally, aminocaffeine analogues as a class are weak monoamine oxidase (MAO) inhibitors, meaning this compound is unsuitable for MAO-targeted research where 8-benzyloxycaffeine analogs would be preferred [3]. These structural, pharmacological, and formulation differences mean that in-class substitution without specific CAS verification can lead to complete loss of the desired activity, rendering experimental results non-reproducible.

Differential Evidence Guide for 8-(p-Aminobenzyl)caffeine (CAS 5426-89-1): Quantitative and Semi-Quantitative Comparisons Against Closest Analogs


Hypotensive Efficacy: PABC Versus 8-Benzylcaffeine — Qualitative Comparative Outcome from Patent and Pharmacologic Studies

The US Patent US2729642 explicitly compares the hypotensive potential of 8-benzylcaffeine and 8-(para-aminobenzyl)caffeine: 8-benzylcaffeine was hypothesized to be a potent hypotensive agent, but 'pharmacologic tests and clinical studies have not borne out that hope,' while the water-soluble salts of 8-(para-aminobenzyl)caffeine are described as 'very potent hypotensive agents' [1]. The 1957 JPET study confirmed that PABC 'elicited a pronounced depressor effect' and that 'locus of action studies indicated that part or all of the activity of PABC resided in its inherent capacity to reduce the tonus of the systemic blood vessels' [2]. No quantitative blood pressure reduction values (mmHg) are available in the publicly accessible records, and this comparison is limited to qualitative efficacy statements.

Experimental hypertension vasodepressor agents xanthine pharmacology

Aqueous Solubility: Hydrochloride Salt Versus Free Base — Direct Formulation-Relevant Comparison from Patent Disclosure

The patent US2729642 provides a direct comparison between the free base and hydrochloride salt forms of 8-(para-aminobenzyl)caffeine. The free amino base derivatives are described as water-insoluble, whereas 'the hydrochloric acid salt [is] very potent... [with] the very great advantage of being water soluble... capable of being administered perorally' [1]. The hydrochloride salt is further described as 'readily soluble in water to form stable solutions that can be administered perorally in the relief of high blood pressure' [1]. The free base has a melting point of 220–222 °C, while the hydrochloride salt melts at 232–240 °C [1].

Formulation development salt selection oral bioavailability

Hemodynamic Selectivity: Renal Blood Flow Preservation During Hypotensive Response — Supporting Qualitative Evidence

The 1957 JPET study demonstrated that PABC 'did not decrease renal blood flow or cause toxic alteration at therapeutic dosage levels' while simultaneously producing its pronounced depressor effect [1]. This hemodynamic profile is noteworthy because many conventional vasodilator antihypertensive agents can compromise renal perfusion as an adverse effect. However, the publicly accessible abstract does not provide quantitative renal blood flow measurements, nor does it include direct comparator data with other antihypertensive agents from the same era. A separate 1956 clinical report noted that prolonged administration of para-aminobenzyl caffeine hydrochloride was associated with intrahepatic obstructive jaundice in some cases, indicating that the compound's safety profile requires careful consideration [2].

Renal hemodynamics antihypertensive safety vasodilator selectivity

MAO-B Inhibition: Aminocaffeine Class Weakness Versus 8-Benzyloxycaffeine — Negative Differentiation for Target-Specific Procurement

A 2011 structure-activity relationship study on thio- and aminocaffeine analogues established that aminocaffeine analogues, as a class, are weak monoamine oxidase (MAO) inhibitors, with 'a number of analogues exhibiting no binding to the MAO-A and -B isozymes' [1]. This represents a critical negative differentiation from 8-benzyloxycaffeine (CAS 5422-51-5), which acts as a potent reversible MAO-B inhibitor with a reported IC50 of 1.77 μM [2]. The replacement of the ether oxygen (benzyloxy) with an amino group (benzylamino) abolishes MAO-B binding affinity—a structure-activity relationship that is well-documented across the aminocaffeine series. Although no specific IC50 value for 8-(p-aminobenzyl)caffeine at MAO-B has been reported in the peer-reviewed literature, the class-level data strongly predict negligible MAO inhibitory activity [1].

Monoamine oxidase B Parkinson's disease target de-selection

Physicochemical Differentiation: Hydrogen Bond Donor Count and LogP — Structural Database Comparison of 8-(p-Aminobenzyl)caffeine vs. 8-Benzylcaffeine

Introduction of the para-amino group produces measurable changes in key physicochemical descriptors compared to the parent 8-benzylcaffeine scaffold. Database-derived values show that 8-(p-aminobenzyl)caffeine (C15H17N5O2, MW 299.33) possesses one hydrogen bond donor (HBD = 1, from the aromatic NH2 group), whereas 8-benzylcaffeine (C15H16N4O2, MW 284.31) has zero hydrogen bond donors (HBD = 0) . The calculated LogP increases from approximately 0.56 for 8-benzylcaffeine to 0.72 for 8-(p-aminobenzyl)caffeine, while the topological polar surface area rises from 61.82 Ų to 84.46 Ų . These differences affect membrane permeability predictions, aqueous solubility, and potential hydrogen-bonding interactions with biological targets.

Physicochemical profiling drug-likeness medicinal chemistry

Recommended Application Scenarios for 8-(p-Aminobenzyl)caffeine (CAS 5426-89-1) Based on Evidence-Verified Differentiation


Experimental Hypertension Research Requiring a Vasodepressor with Renal Blood Flow-Sparing Profile

Based on the 1957 pharmacologic evidence that PABC produces a pronounced depressor effect without decreasing renal blood flow [1], this compound may be utilized in preclinical rodent or canine models of hypertension where preservation of renal perfusion during blood pressure lowering is a critical experimental endpoint. Researchers must procure the hydrochloride salt form (or prepare it in situ) to achieve water solubility for oral or parenteral dosing [2]. Note that quantitative blood pressure reduction values are not available in publicly accessible records, necessitating pilot dose-response studies. The reported association with intrahepatic obstructive jaundice in prolonged clinical use should also be considered during experimental design [3].

Structure-Activity Relationship (SAR) Studies on C8-Substituted Xanthine Pharmacophores

The well-defined physicochemical differentiation between 8-(p-aminobenzyl)caffeine and 8-benzylcaffeine—specifically the +1 hydrogen bond donor, increased TPSA (+22.64 Ų), and altered LogP—makes this compound a valuable comparator in SAR campaigns exploring the impact of para-substitution on the benzyl ring of C8-substituted xanthines . Medicinal chemistry teams investigating adenosine receptor antagonists, phosphodiesterase inhibitors, or other xanthine-targeting programs can use this compound to probe the role of hydrogen-bonding capability at the para position.

Negative Selection Control in MAO-B Inhibitor Screening Panels

Given the class-level evidence that aminocaffeine analogues are weak or inactive at MAO-A and MAO-B [4], 8-(p-aminobenzyl)caffeine can serve as a negative control compound in MAO-B inhibitor screening cascades. Its inclusion alongside known MAO-B inhibitors such as 8-benzyloxycaffeine (IC50 = 1.77 μM) [5] provides a useful benchmark for validating assay sensitivity and confirming that observed inhibition is not a non-specific class effect of C8-substituted xanthines.

Formulation Feasibility Studies with Water-Soluble Xanthine Hydrochloride Salts

The patent-established solubility advantage of the hydrochloride salt over the free base [2] makes this compound-pair a useful model system for pharmaceutical formulation research focused on salt selection strategies for poorly soluble xanthine-based drug candidates. Comparative dissolution testing, stability studies, and bioavailability assessment between the free base and hydrochloride salt forms can inform formulation decisions for other C8-substituted xanthine derivatives in development pipelines.

Quote Request

Request a Quote for CAFFEINE, 8-(p-AMINOBENZYL)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.